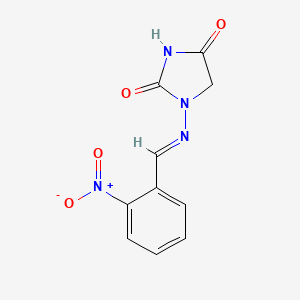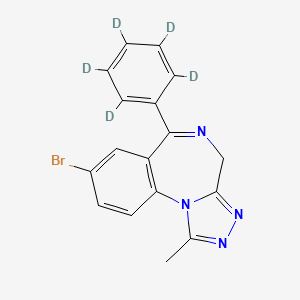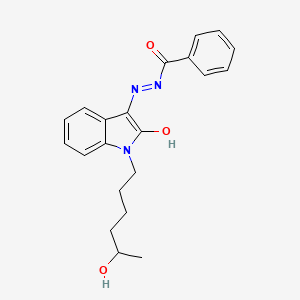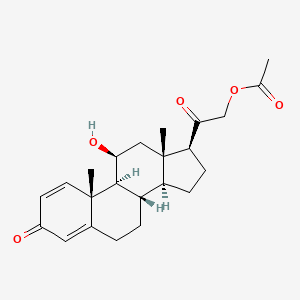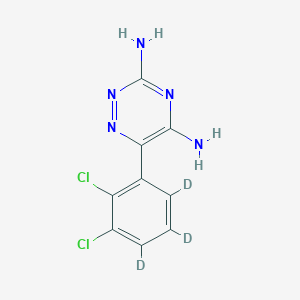
Lamotrigine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamotrigine-d3 is a deuterated form of lamotrigine, an antiepileptic drug belonging to the phenyltriazine class. It is used in the treatment of epilepsy and as a mood stabilizer in bipolar disorder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of lamotrigine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-d3 involves the incorporation of deuterium atoms into the lamotrigine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective deuteration. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Lamotrigine-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxides, while reduction can yield deuterated amines. Substitution reactions can produce various deuterated derivatives with different functional groups.
Scientific Research Applications
Lamotrigine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lamotrigine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of lamotrigine.
Drug Interaction Studies: Used to investigate potential interactions between lamotrigine and other drugs.
Biological Research: Employed in studies related to epilepsy, bipolar disorder, and other neurological conditions.
Industrial Applications: Used in the development of new formulations and delivery systems for lamotrigine.
Mechanism of Action
Lamotrigine-d3, like lamotrigine, exerts its effects by inhibiting the release of excitatory neurotransmitters such as glutamate and aspartate. It achieves this by blocking voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This stabilization of neuronal membranes helps to prevent the excessive firing of neurons, which is characteristic of seizures and mood disorders.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: Another antiepileptic drug that stabilizes neuronal membranes by blocking sodium channels.
Valproate: Used in the treatment of epilepsy and bipolar disorder, it works by increasing the levels of gamma-aminobutyric acid (GABA) in the brain.
Phenytoin: An antiepileptic drug that also blocks sodium channels to stabilize neuronal membranes.
Uniqueness of Lamotrigine-d3
This compound is unique due to its deuterium labeling, which provides several advantages in research applications. The presence of deuterium atoms makes it easier to track and quantify the compound in biological systems using techniques like mass spectrometry. Additionally, the deuterium atoms can alter the metabolic stability of the compound, potentially leading to different pharmacokinetic properties compared to non-deuterated lamotrigine.
Properties
Molecular Formula |
C9H7Cl2N5 |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D |
InChI Key |
PYZRQGJRPPTADH-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=C(N=C(N=N2)N)N)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
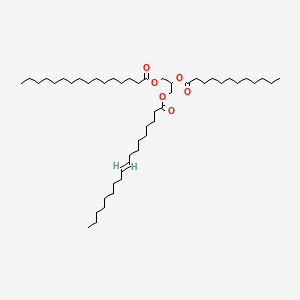
![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)
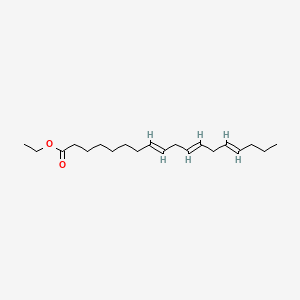
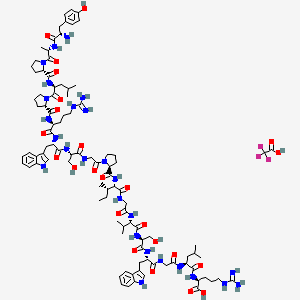
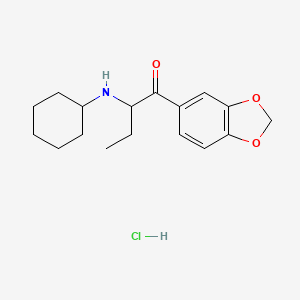
![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)

